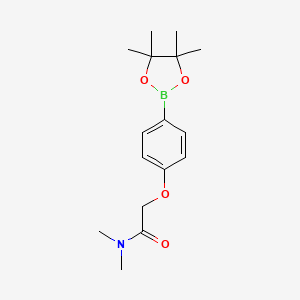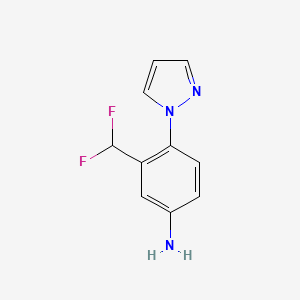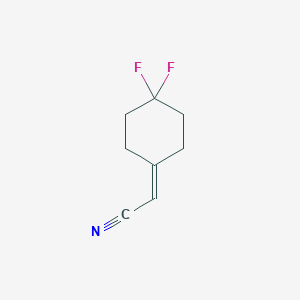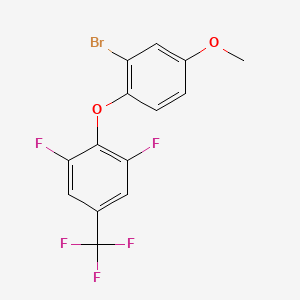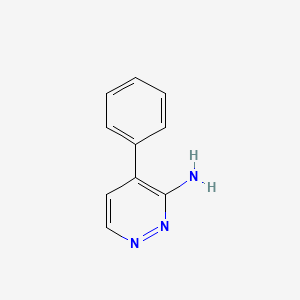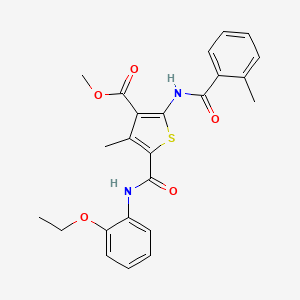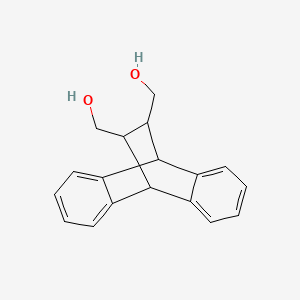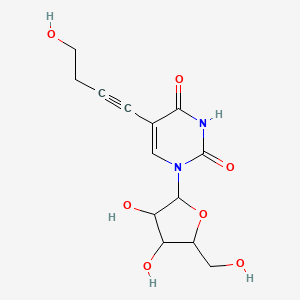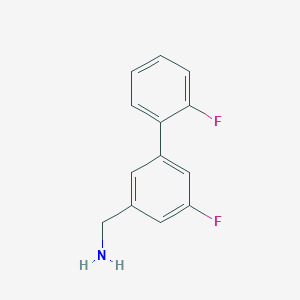
(2',3-Difluorobiphenyl-5-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2’,3-Difluorobiphenyl-5-yl)methanamine is an organic compound with the molecular formula C13H11F2N. It is a derivative of biphenyl, where two fluorine atoms are substituted at the 2’ and 3’ positions, and a methanamine group is attached to the 5 position of the biphenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’,3-Difluorobiphenyl-5-yl)methanamine typically involves the following steps:
Halogenation: The biphenyl precursor is halogenated to introduce fluorine atoms at the desired positions.
Amination: The halogenated biphenyl is then subjected to amination reactions to introduce the methanamine group.
Common reagents used in these reactions include halogenating agents like N-bromosuccinimide (NBS) and amination reagents such as ammonia or primary amines. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
Industrial production of (2’,3-Difluorobiphenyl-5-yl)methanamine may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs .
化学反応の分析
Types of Reactions
(2’,3-Difluorobiphenyl-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, amines, and hydrocarbons, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(2’,3-Difluorobiphenyl-5-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials
作用機序
The mechanism of action of (2’,3-Difluorobiphenyl-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- (2’,3-Difluorobiphenyl-4-yl)methanamine
- (2,3-Difluorophenyl)(2,6-difluorophenyl)methanamine
- (3’,5-Difluorobiphenyl-2-yl)methanamine
Uniqueness
(2’,3-Difluorobiphenyl-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms at the 2’ and 3’ positions enhances its stability and reactivity, making it a valuable compound for various applications .
特性
分子式 |
C13H11F2N |
|---|---|
分子量 |
219.23 g/mol |
IUPAC名 |
[3-fluoro-5-(2-fluorophenyl)phenyl]methanamine |
InChI |
InChI=1S/C13H11F2N/c14-11-6-9(8-16)5-10(7-11)12-3-1-2-4-13(12)15/h1-7H,8,16H2 |
InChIキー |
JPXBEXADFIUIFO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)CN)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 3-amino-2-(propan-2-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12078660.png)
![[2,3'-Bipyridine]-6-carbaldehyde](/img/structure/B12078669.png)
